

Technical Whitepaper: Crystal Structure of Indanone Derivatives for Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Ethoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B133475

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Disclaimer: As of December 2025, the specific crystal structure of **6-Ethoxy-2,3-dihydro-1H-inden-1-one** is not publicly available in crystallographic databases. This guide will, therefore, provide a detailed technical overview of a closely related and structurally characterized compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to serve as an illustrative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein provide a framework for the analysis of similar indanone derivatives.

Introduction

Indanone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. Their rigid bicyclic core serves as a valuable scaffold for the development of therapeutic agents targeting a variety of biological pathways. Notably, certain derivatives are being explored as kinase inhibitors, which are crucial in cancer therapy.^[1] The development of these inhibitors often relies on the precise understanding of their three-dimensional structure to facilitate the design of molecules that can bind specifically and potently to the ATP-binding pocket of kinases.^[1]

This whitepaper details the crystal structure, synthesis, and experimental protocols for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a functionalized indanone derivative. The bromination of the core structure provides a strategic point for further chemical modifications, essential for developing a library of potential kinase inhibitors.^[1]

Crystal Structure and Molecular Geometry

The three-dimensional structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was determined by single-crystal X-ray diffraction. The analysis reveals a nearly planar dihydroindene core, with a slight twist in the five-membered ring.^{[1][2]} In the crystal lattice, molecules are organized into stacks along the a-axis, stabilized by π -stacking interactions between the aromatic rings.^{[1][2]} These stacks are further linked by weak C-H \cdots O and C-H \cdots Br hydrogen bonds.^{[1][2]}

Crystallographic Data

The crystallographic data provides precise information about the unit cell and the arrangement of molecules in the crystal.

Parameter	Value
Empirical Formula	C ₁₁ H ₁₁ BrO ₃
Formula Weight	271.11
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.1189 (4)
b (Å)	12.3831 (7)
c (Å)	12.4411 (7)
α (°)	90
β (°)	98.992 (2)
γ (°)	90
Volume (Å ³)	1082.94 (11)
Z	4
Density (calculated) (Mg/m ³)	1.663
Absorption Coefficient (mm ⁻¹)	4.228
F(000)	544

Selected Bond Lengths and Angles

The following tables summarize key intramolecular distances and angles, providing insight into the molecular geometry.

Table 2.1: Selected Bond Lengths (Å)

Bond	Length (Å)
Br1 - C4	1.896 (2)
O1 - C1	1.215 (3)
O2 - C5	1.364 (3)
O3 - C7	1.362 (3)
C1 - C9	1.476 (3)

| C2 - C3 | 1.529 (4) |

Table 2.2: Selected Bond Angles (°)

Atoms	Angle (°)
O1 - C1 - C9	123.8 (2)
O1 - C1 - C2	129.2 (2)
C5 - O2 - C10	116.8 (2)
C7 - O3 - C11	117.8 (2)

| C3 - C2 - C1 | 105.9 (2) |

Experimental Protocols

Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[1]

To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in 15 mL of benzene, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) were added at room temperature. The reaction mixture was stirred for 15 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the benzene was removed by distillation. Water was then added to the residue, and the resulting slurry was stirred for 30 minutes. The crude product was collected by vacuum filtration and dried, yielding an off-white solid.

- Yield: 1.27 g (90%)
- Melting Point: 498–500 K
- R_f: 0.4 (1:1 ethyl acetate:hexane)

Crystallization[1]

Single crystals suitable for X-ray diffraction were grown from a solution of the synthesized compound in a 1:1 mixture of ethyl acetate and hexane.

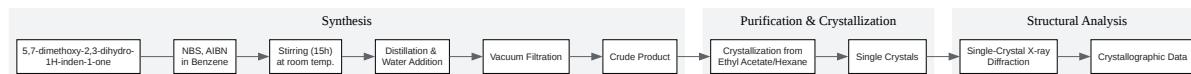
X-ray Data Collection and Structure Refinement[1]

A suitable single crystal was mounted for data collection. The diffraction data were obtained from three sets of frames, each with a width of 0.50° in ω or φ . The scan time was 10.00 seconds per frame. The structure was solved and refined using standard crystallographic software packages.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.

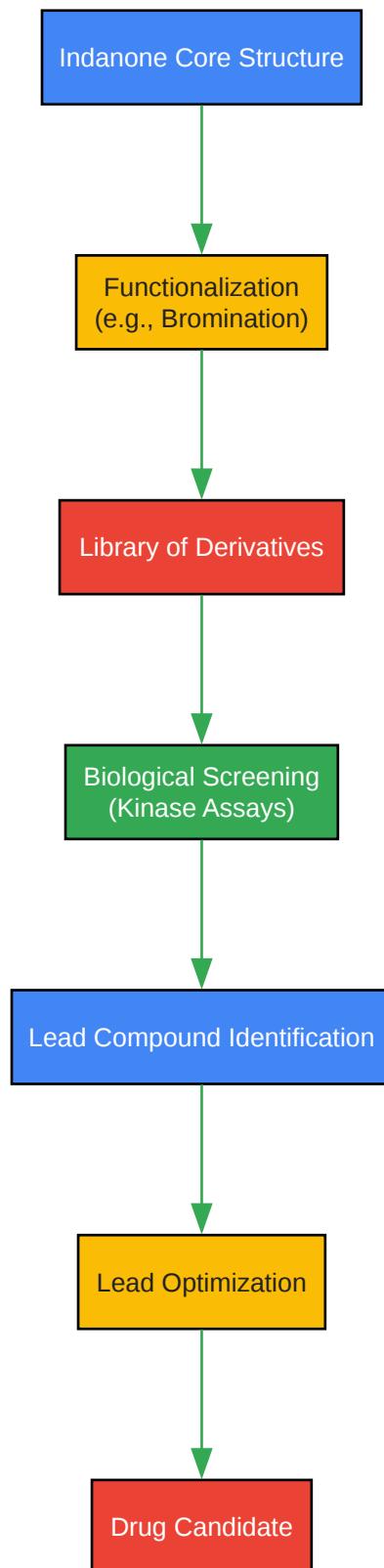


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Caption: Workflow for the synthesis and structural determination.

Logical Relationship for Kinase Inhibitor Development

The development of indanone-based kinase inhibitors follows a logical progression from the core structure to functionalized derivatives with biological activity.



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References

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